molecular formula C17H18BrN3O3 B423241 2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B423241
M. Wt: 392.2g/mol
InChI Key: PORFRVQAZBXIAE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with hydrazinecarboxamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield corresponding aldehydes or acids, while reduction of the hydrazinecarboxamide moiety can produce hydrazine derivatives .

Scientific Research Applications

2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((E)-1-{3-BROMO-5-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The hydrazinecarboxamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, modulating their activity .

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2g/mol

IUPAC Name

[(E)-[3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C17H18BrN3O3/c1-11-3-5-12(6-4-11)10-24-16-14(18)7-13(8-15(16)23-2)9-20-21-17(19)22/h3-9H,10H2,1-2H3,(H3,19,21,22)/b20-9+

InChI Key

PORFRVQAZBXIAE-AWQFTUOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)N)OC

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)/C=N/NC(=O)N)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=NNC(=O)N)OC

Origin of Product

United States

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